(1E)-N'-(4-Chlorophenyl)-2-methylpropanimidamide
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Overview
Description
(1E)-N’-(4-Chlorophenyl)-2-methylpropanimidamide is an organic compound characterized by the presence of a chlorophenyl group attached to a propanimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-(4-Chlorophenyl)-2-methylpropanimidamide typically involves the reaction of 4-chlorobenzonitrile with 2-methylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for (1E)-N’-(4-Chlorophenyl)-2-methylpropanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-(4-Chlorophenyl)-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(1E)-N’-(4-Chlorophenyl)-2-methylpropanimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1E)-N’-(4-Chlorophenyl)-2-methylpropanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(4-Chlorophenyl)-2-methyl-1-propanone oxime
- (1E)-1-(4-Chlorophenyl)ethanone
- (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
Uniqueness
(1E)-N’-(4-Chlorophenyl)-2-methylpropanimidamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a propanimidamide moiety.
Properties
CAS No. |
643739-37-1 |
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Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-2-methylpropanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
BHELNTOOHWIXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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